molecular formula C26H33N3O4S2 B14162927 But-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine CAS No. 4627-00-3

But-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine

Cat. No.: B14162927
CAS No.: 4627-00-3
M. Wt: 515.7 g/mol
InChI Key: FBZFLZSBKWFFRD-UHFFFAOYSA-N
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Description

But-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine is an organic compound known for its unique chemical structure and properties. This compound is a derivative of phenothiazine, which is a class of heterocyclic compounds with significant applications in various fields, including medicine and industry .

Preparation Methods

Chemical Reactions Analysis

But-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the sulfur-containing groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

But-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Derivatives of phenothiazine, including this compound, have been studied for their potential therapeutic effects, such as antipsychotic and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of But-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, in medicinal applications, it may interact with neurotransmitter receptors in the brain, modulating their function and producing therapeutic effects .

Comparison with Similar Compounds

Compared to other phenothiazine derivatives, But-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine stands out due to its unique combination of functional groups. Similar compounds include:

The presence of the ethylsulfanyl and piperazinyl groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

4627-00-3

Molecular Formula

C26H33N3O4S2

Molecular Weight

515.7 g/mol

IUPAC Name

but-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine

InChI

InChI=1S/C22H29N3S2.C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)

InChI Key

FBZFLZSBKWFFRD-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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